MIPS-9922

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

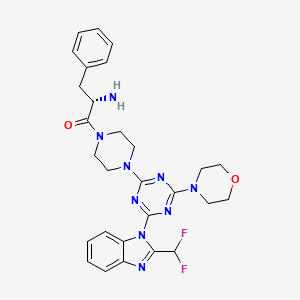

C28H31F2N9O2 |

|---|---|

Molecular Weight |

563.6 g/mol |

IUPAC Name |

(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |

InChI Key |

VOPWCDJBVPMVLJ-FQEVSTJZSA-N |

Isomeric SMILES |

C1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)[C@H](CC6=CC=CC=C6)N |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)C(CC6=CC=CC=C6)N |

Origin of Product |

United States |

Foundational & Exploratory

MIPS-9922: A Technical Guide to its Synthesis and Characterization as a Selective PI3Kβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This compound has demonstrated significant anti-platelet and anti-thrombotic activities, making it a person of interest for the development of novel cardiovascular therapeutics. This document details its synthesis, mechanism of action, and characterization through a series of in vitro and in vivo studies. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.

Core Concepts and Synthesis

This compound is an amino-substituted triazine developed through structural adaptations of the pan-PI3K inhibitor, ZSTK474.[1][2] The selectivity of this compound for PI3Kβ is largely attributed to an interaction with the non-conserved Asp862 residue within the kinase.[2][3]

While the precise, step-by-step synthesis of this compound is proprietary, the general synthetic strategy for related trisubstituted triazine PI3K inhibitors involves a three-step process. This process utilizes sequential nucleophilic aromatic substitution and cross-coupling reactions to build the final compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Fold Selectivity (vs. PI3Kβ) |

| PI3Kβ | 63[1][4] | - |

| PI3Kδ | 2200[1] | >30[4] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Value | Species | Model |

| Effective Dose | 2.5 mg/kg (i.v. bolus)[1][4] | Mouse | Electrolytic model of thrombosis[1][4] |

| Oral Bioavailability | 25-28%[1] | Rat | Not specified |

| Time to Max. Plasma Conc. | 1-4 hours (post-oral admin.)[1] | Rat | Not specified |

Mechanism of Action: Anti-Platelet Activity

This compound exerts its anti-platelet effects by selectively inhibiting PI3Kβ. This inhibition disrupts the downstream signaling cascade that is crucial for platelet activation and aggregation. Specifically, this compound blocks the PI3K-mediated activation of platelet glycoprotein αIIbβ3 (also known as integrin αIIbβ3) and subsequent platelet adhesion.[1][4][5] This ultimately leads to the prevention of arterial thrombus formation.[1][2]

Caption: Signaling pathway of this compound's anti-platelet action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

In Vitro Characterization

4.1.1. ADP-Induced Washed Platelet Aggregation

This assay measures the ability of this compound to inhibit platelet aggregation in response to the agonist ADP.

-

Methodology: Light Transmission Aggregometry (LTA) is the gold standard for this measurement.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., trisodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregation Assay:

-

Adjust the PRP to a standardized platelet count with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed.

-

Pre-incubate the PRP with varying concentrations of this compound or vehicle control in an aggregometer cuvette with a stir bar at 37°C.

-

Initiate platelet aggregation by adding a known concentration of ADP.

-

Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

-

Caption: Workflow for ADP-induced platelet aggregation assay.

4.1.2. Integrin αIIbβ3 Activation Assay

This assay quantifies the activation state of integrin αIIbβ3 on the platelet surface using flow cytometry.

-

Methodology:

-

Platelet Preparation: Use either PRP or washed platelets.

-

Incubation:

-

Incubate the platelet suspension with this compound or a vehicle control.

-

Stimulate the platelets with an agonist (e.g., ADP or thrombin) to induce integrin activation.

-

-

Staining:

-

Add a fluorescently-labeled monoclonal antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1 for human platelets, JON/A for mouse platelets).

-

Incubate in the dark to allow for antibody binding.

-

-

Flow Cytometry:

-

Analyze the stained platelets using a flow cytometer.

-

The fluorescence intensity of the platelets is proportional to the amount of activated αIIbβ3 on their surface.

-

Quantify the percentage of platelets positive for the activation-specific antibody.

-

-

Caption: Workflow for integrin αIIbβ3 activation assay.

4.1.3. Platelet Adhesion to Immobilized von Willebrand Factor (vWF) Under High Shear

This assay assesses the ability of this compound to block platelet adhesion under conditions that mimic arterial blood flow.

-

Methodology:

-

Prepare Flow Chamber: Coat the surface of a parallel-plate flow chamber with von Willebrand Factor (vWF).

-

Blood Perfusion:

-

Draw whole blood containing an anticoagulant.

-

Pre-incubate the blood with this compound or a vehicle control.

-

Perfuse the blood through the vWF-coated flow chamber at a high shear rate (e.g., >1000 s⁻¹).

-

-

Visualization and Quantification:

-

Visualize platelet adhesion and thrombus formation on the vWF-coated surface using video microscopy.

-

Quantify platelet adhesion by measuring the percentage of the surface area covered by platelets.

-

-

Caption: Workflow for platelet adhesion assay under high shear.

In Vivo Characterization

4.2.1. Electrolytic Mouse Model of Thrombosis

This in vivo model is used to evaluate the anti-thrombotic efficacy of this compound in a living organism.

-

Methodology:

-

Animal Preparation: Anesthetize a mouse and surgically expose a vein (e.g., the femoral vein or inferior vena cava).

-

Drug Administration: Administer this compound (e.g., 2.5 mg/kg) or a vehicle control, typically via intravenous injection.

-

Thrombus Induction:

-

Induce endothelial injury by applying a small, controlled electrical current (e.g., 250 µA) to the exposed vein for a set duration.

-

This electrical injury initiates a thrombotic response.

-

-

Thrombus Monitoring and Analysis:

-

Monitor thrombus formation in real-time using intravital microscopy or other imaging techniques.

-

At the end of the experiment, excise the thrombosed vessel segment and quantify the thrombus size and weight.

-

-

Bleeding Time Assessment (Optional but Recommended):

-

Caption: Workflow for the in vivo electrolytic thrombosis model.

Conclusion

This compound is a promising, selective PI3Kβ inhibitor with potent anti-platelet and anti-thrombotic properties demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of integrin αIIbβ3 activation, provides a targeted approach to preventing arterial thrombosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel anti-thrombotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The electrolytic inferior vena cava model (EIM) to study thrombogenesis and thrombus resolution with continuous blood flow in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and antiplatelet activity of a selective PI3Kβ inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MIPS-9922: A Deep Dive into its PI3Kβ Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of MIPS-9922, a potent inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This compound has emerged as a significant tool in thrombosis research due to its targeted action. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction to this compound

This compound is a small molecule inhibitor designed for high selectivity towards the PI3Kβ isoform.[1][2] Developed from the pan-PI3K inhibitor ZSTK474, its selectivity is attributed to a specific interaction with the non-conserved Asp862 residue within the PI3Kβ catalytic domain.[1] This targeted inhibition of PI3Kβ is crucial for its antiplatelet and antithrombotic activities, making it a promising candidate for further investigation in cardiovascular disease.[1][2]

PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5][6][7] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B), to the cell membrane. This leads to the activation of AKT, which then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR), to modulate cellular functions.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against multiple isoforms of Class I PI3K. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of PI3Kβ.

| Kinase Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kβ |

| PI3Kβ | 63 | 1 |

| PI3Kδ | 2200 | >30 |

| PI3Kα | N/A | N/A |

| PI3Kγ | N/A | N/A |

N/A: Data not available in the searched resources.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical assays. While the specific details of the assay used for this compound are proprietary to the original researchers, a general methodology based on standard industry practices for in vitro kinase assays is outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound (or other test compounds)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to achieve a range of concentrations for IC50 determination.

-

Kinase Reaction Setup:

-

In a microplate, add the assay buffer.

-

Add the specific recombinant PI3K isoform to each well.

-

Add the test compound (this compound) at various concentrations.

-

Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the lipid substrate (PIP2) and ATP to each well to start the enzymatic reaction.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for a specified time (e.g., 40 minutes) at room temperature.

-

-

Signal Generation and Measurement:

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to a control (no inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound demonstrates significant potency and selectivity for the PI3Kβ isoform, as evidenced by its low nanomolar IC50 value and substantial fold-selectivity over PI3Kδ. This selectivity profile, achieved through specific molecular interactions within the kinase domain, underpins its targeted antiplatelet effects. The use of robust in vitro kinase assays is fundamental to characterizing such inhibitors and guiding the development of next-generation therapeutics with improved efficacy and safety profiles. Further studies to determine the selectivity against PI3Kα and PI3Kγ would provide a more complete understanding of this compound's activity across the Class I PI3K family.

References

MIPS-9922: A Deep Dive into its Antiplatelet Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MIPS-9922 is a potent and highly selective small-molecule inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a critical enzyme in the signaling pathways that govern platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in platelets, summarizing key preclinical findings. In vitro, this compound effectively curtails ADP-induced platelet aggregation, impedes the activation of integrin αIIbβ3, and prevents platelet adhesion to von Willebrand factor (vWF) under high shear conditions. Notably, in vivo studies in murine models of arterial thrombosis demonstrate its ability to prevent occlusive thrombus formation without a concomitant increase in bleeding time, a significant advantage over many current antiplatelet therapies. This profile positions this compound as a promising candidate for the development of novel antithrombotic agents with an improved safety profile.

Introduction

Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, the primary event underlying myocardial infarction and ischemic stroke. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the PI3Kβ isoform, plays a pivotal role in amplifying platelet activation signals and stabilizing thrombi. This compound has emerged as a selective inhibitor of PI3Kβ, offering a targeted approach to antiplatelet therapy. This document details the molecular mechanism, quantitative effects, and experimental validation of this compound's antiplatelet activity.

Core Mechanism of Action: Selective PI3Kβ Inhibition

This compound exerts its antiplatelet effects by selectively inhibiting the p110β catalytic subunit of PI3K. In platelets, PI3Kβ is a key downstream effector of G-protein coupled receptors (GPCRs), such as the P2Y12 ADP receptor, and is crucial for the "inside-out" signaling that leads to the activation of integrin αIIbβ3. By blocking PI3Kβ, this compound disrupts the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. This disruption prevents the full activation of downstream effectors like Akt, ultimately leading to impaired integrin αIIbβ3 activation and a reduction in platelet aggregation and thrombus stability.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Notes |

| PI3Kβ Inhibition (IC50) | 63 nM | In vitro enzyme assay. |

| PI3Kδ Inhibition (IC50) | >2000 nM | Demonstrates >30-fold selectivity for PI3Kβ. |

| In Vivo Efficacy Dose | 2.5 mg/kg | Intravenous administration in a mouse model. |

Table 1: In Vitro and In Vivo Potency of this compound

| In Vitro Platelet Function Assay | Agonist | Effect of this compound |

| Washed Platelet Aggregation | ADP | Potent inhibition. |

| Integrin αIIbβ3 Activation | ADP | Blockade of activation. |

| Platelet Adhesion | vWF | Inhibition of adhesion under high shear conditions (simulating arterial flow). |

Table 2: Effects of this compound on In Vitro Platelet Function

| In Vivo Model | Effect of this compound (2.5 mg/kg) |

| Electrolytic Mouse Model of Arterial Thrombosis | Prevention of arterial thrombus formation. |

| Bleeding Time Assay | No significant prolongation of bleeding time. |

Table 3: In Vivo Efficacy and Safety Profile of this compound

Experimental Protocols

Detailed experimental protocols from the primary literature are summarized below.

In Vitro PI3Kβ Enzyme Inhibition Assay

-

Principle: To determine the concentration of this compound required to inhibit 50% of PI3Kβ enzymatic activity (IC50).

-

Methodology: A biochemical assay was utilized to measure the kinase activity of purified recombinant PI3Kβ. The assay typically involves incubating the enzyme with its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in the presence of varying concentrations of this compound. The amount of product, PIP3, or the depletion of ATP is then quantified, often using luminescence-based or fluorescence-based detection methods.

Washed Platelet Aggregation Assay

-

Principle: To assess the effect of this compound on platelet aggregation in response to an agonist.

-

Methodology: Human or mouse platelets are isolated and washed to remove plasma components. The washed platelets are then placed in an aggregometer, and a baseline light transmittance is established. A platelet agonist, such as ADP, is added to induce aggregation. As platelets aggregate, the light transmittance through the sample increases. This compound is pre-incubated with the platelets at various concentrations before the addition of the agonist to determine its inhibitory effect on the aggregation response.

Flow Cytometry Analysis of Integrin αIIbβ3 Activation

-

Principle: To quantify the activation state of the integrin αIIbβ3 on the platelet surface.

-

Methodology: Washed platelets are treated with this compound or a vehicle control and then stimulated with an agonist like ADP. The platelets are then incubated with a fluorescently-labeled monoclonal antibody (e.g., PAC-1) that specifically recognizes the activated conformation of αIIbβ3. The fluorescence intensity of individual platelets is then measured by flow cytometry. A reduction in fluorescence intensity in the presence of this compound indicates inhibition of integrin activation.

Platelet Adhesion Assay under Shear Stress

-

Principle: To evaluate the ability of this compound to inhibit platelet adhesion to a thrombogenic surface under conditions that mimic blood flow in arteries.

-

Methodology: A microfluidic chamber is coated with von Willebrand factor (vWF). Whole blood or a suspension of washed platelets pre-treated with this compound is then perfused through the chamber at a high shear rate (e.g., 1800 s⁻¹). The adhesion and accumulation of platelets on the vWF-coated surface are visualized and quantified using microscopy.

In Vivo Electrolytic Model of Arterial Thrombosis

-

Principle: To induce the formation of a thrombus in a mouse carotid artery to evaluate the antithrombotic efficacy of this compound in vivo.

-

Methodology: A mouse is anesthetized, and the carotid artery is exposed. A small, localized injury to the vessel wall is induced by applying a controlled electrical current. This injury initiates a thrombotic response. This compound (2.5 mg/kg) or a vehicle control is administered intravenously prior to the injury. The formation of the thrombus and the time to vessel occlusion are monitored, often using a flow probe or intravital microscopy.

Bleeding Time Assay

-

Principle: To assess the effect of this compound on primary hemostasis.

-

Methodology: Following the administration of this compound or a vehicle control, a standardized incision is made, typically by transecting a small portion of the mouse's tail. The time it takes for the bleeding to stop is then measured. The absence of a significant increase in bleeding time in the this compound-treated group compared to the control group indicates a favorable safety profile.

Visualizations

Signaling Pathway of this compound in Platelets

Caption: this compound inhibits PI3Kβ, blocking the pathway to integrin αIIbβ3 activation.

Experimental Workflow for In Vitro Platelet Function Assays

Caption: Workflow for assessing this compound's effects on in vitro platelet function.

Logical Relationship of this compound's Therapeutic Profile

Caption: this compound's selective mechanism leads to a promising therapeutic profile.

Conclusion

This compound represents a significant advancement in the field of antiplatelet therapy. Its high selectivity for PI3Kβ allows for the targeted disruption of a key pathway in platelet activation and thrombus stabilization. The available preclinical data strongly support its potential as an effective antithrombotic agent with a reduced risk of bleeding complications compared to broader-acting antiplatelet drugs. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the prevention and treatment of arterial thrombosis.

An In-depth Technical Guide to the Downstream Signaling Pathways of MIPS-9922

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS-9922 is a potent and selective small-molecule inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). Its primary pharmacological effect is the inhibition of platelet activation and aggregation, positioning it as a potential anti-thrombotic agent. This guide delineates the downstream signaling pathways modulated by this compound, with a focus on its mechanism of action in platelets. It provides a comprehensive overview of the molecular cascade, quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Introduction to this compound

This compound is a novel antiplatelet agent that demonstrates high selectivity for PI3Kβ.[1][2] This specificity is crucial as it minimizes off-target effects that can be associated with pan-PI3K inhibitors. The primary therapeutic potential of this compound lies in its ability to prevent arterial thrombus formation without significantly prolonging bleeding time, a common side effect of many antiplatelet therapies.[2]

Core Signaling Pathway: PI3Kβ in Platelet Activation

In platelets, PI3Kβ is a critical enzyme in the signaling cascades initiated by various agonists, such as adenosine diphosphate (ADP) and collagen. These pathways converge on the activation of the integrin αIIbβ3, the key receptor responsible for platelet aggregation. This compound exerts its effect by inhibiting PI3Kβ, thereby disrupting this activation process.

Upstream Activation of PI3Kβ

Upon vascular injury, platelet agonists like ADP and collagen are exposed.

-

ADP Signaling: ADP binds to the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface. This engagement leads to the activation of PI3Kβ.

-

Collagen Signaling: Collagen interacts with the glycoprotein VI (GPVI) receptor, which initiates a signaling cascade involving Src family kinases and Syk, ultimately leading to the activation of PI3Kβ.

PI3Kβ-Mediated Downstream Events

Once activated, PI3Kβ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably:

-

Akt (Protein Kinase B): A serine/threonine kinase that plays a central role in various cellular processes, including cell survival and metabolism. In platelets, Akt activation is a key step in the signaling cascade leading to granule secretion and thromboxane A2 generation, which further amplify platelet activation.

-

Rap1b: A small GTPase that is crucial for the "inside-out" signaling pathway that leads to the conformational change and activation of integrin αIIbβ3.

Integrin αIIbβ3 Activation and Platelet Aggregation

The culmination of the PI3Kβ signaling cascade is the activation of integrin αIIbβ3. This activation involves a conformational change in the integrin, increasing its affinity for its ligand, fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets and leading to the formation of a platelet aggregate or thrombus.

This compound, by inhibiting PI3Kβ, prevents the production of PIP3 and the subsequent activation of Akt and Rap1b. This blockade of "inside-out" signaling prevents the conformational change in integrin αIIbβ3, thereby inhibiting platelet aggregation.[2]

Quantitative Data

The inhibitory activity of this compound against PI3K isoforms has been quantified, highlighting its selectivity for PI3Kβ.

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 63 | - |

| PI3Kδ | 2200 | >30-fold |

Data sourced from MedchemExpress and research publications.[3]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in Platelets

Caption: this compound inhibits PI3Kβ, blocking platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

ADP-Induced Aggregation of Washed Human Platelets

Objective: To determine the concentration-dependent inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Human whole blood from healthy, consenting donors.

-

3.8% (w/v) Sodium Citrate

-

Acid-Citrate-Dextrose (ACD) solution

-

Tyrode's buffer

-

Apyrase

-

Prostaglandin E1 (PGE1)

-

This compound stock solution (in DMSO)

-

Adenosine Diphosphate (ADP)

-

Platelet aggregometer

Procedure:

-

Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain PRP.

-

Washed Platelet Preparation:

-

Add ACD and PGE1 to the PRP.

-

Centrifuge at 800 x g for 15 minutes to pellet the platelets.

-

Resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGE1.

-

Repeat the centrifugation and resuspension steps twice.

-

Finally, resuspend the platelets in Tyrode's buffer and adjust the platelet count to 2.5 x 10^8 cells/mL.

-

-

Aggregation Assay:

-

Pre-warm the washed platelet suspension to 37°C.

-

Incubate the platelets with varying concentrations of this compound or vehicle (DMSO) for 5 minutes.

-

Place the platelet suspension in the aggregometer cuvette with a stir bar.

-

Add ADP to a final concentration of 10 µM to induce aggregation.

-

Record the change in light transmittance for 5-10 minutes.

-

-

Data Analysis:

Platelet Adhesion to von Willebrand Factor (vWF) under Shear

Objective: To assess the effect of this compound on platelet adhesion to an immobilized vWF surface under arterial shear conditions.

Materials:

-

Human whole blood or washed platelets.

-

von Willebrand Factor (vWF)

-

Parallel-plate flow chamber

-

Syringe pump

-

Microscope with a digital camera

-

Image analysis software

Procedure:

-

Coating of the Flow Chamber: Coat the inner surface of the parallel-plate flow chamber with vWF and incubate overnight at 4°C. Block non-specific binding sites with bovine serum albumin (BSA).

-

Sample Preparation: Prepare washed human platelets as described in the aggregation assay protocol.

-

Perfusion Assay:

-

Incubate the washed platelets with this compound or vehicle for 10 minutes.

-

Draw the platelet suspension into a syringe.

-

Perfuse the platelet suspension through the vWF-coated flow chamber at a defined arterial shear rate (e.g., 1500 s⁻¹) using a syringe pump.

-

Record images of platelet adhesion to the surface at regular intervals for 5-10 minutes.

-

-

Data Analysis:

Conclusion

This compound is a selective PI3Kβ inhibitor that effectively blocks a key signaling node in platelet activation. Its mechanism of action, centered on the inhibition of the PI3Kβ/Akt/Rap1b axis and subsequent prevention of integrin αIIbβ3 activation, provides a targeted approach to antiplatelet therapy. The in vitro data and the detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a novel anti-thrombotic agent. The high selectivity and efficacy of this compound in preclinical models suggest its potential for a favorable safety profile, warranting further investigation in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the role of von Willebrand factor in shear-induced platelet activation and functional alteration under high non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of platelet adhesion to von Willebrand factor and microparticle formation under high shear stress - PMC [pmc.ncbi.nlm.nih.gov]

MIPS-9922: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Pharmacological Activity of a Potent and Selective PI3Kβ Inhibitor

This technical guide provides a comprehensive overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This compound has garnered significant interest for its antiplatelet and antithrombotic activities, making it a valuable research tool and a potential therapeutic agent in cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical characteristics, mechanism of action, relevant signaling pathways, and the experimental protocols for its evaluation.

Core Chemical and Physical Properties

This compound is a synthetic, small molecule inhibitor with a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one[1] |

| Molecular Formula | C₂₈H₃₁F₂N₉O₂[1][2] |

| Molecular Weight | 563.61 g/mol [1] |

| CAS Number | 1416956-33-6[1][2] |

| SMILES | O=C(N1CCN(C2=NC(N3C4=CC=CC=C4N=C3C(F)F)=NC(N5CCOCC5)=N2)CC1)--INVALID-LINK--CC6=CC=CC=C6[3] |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability.[1] |

Pharmacological Profile and Mechanism of Action

This compound is a highly potent and selective inhibitor of PI3Kβ, a key enzyme in intracellular signaling pathways, particularly in platelets. The selectivity of this compound for PI3Kβ over other PI3K isoforms, such as PI3Kδ, is a critical feature that contributes to its targeted pharmacological effects.[2]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key potency data.

| Parameter | Target | Value (nM) |

| IC₅₀ | PI3Kβ | 63[2] |

| IC₅₀ | PI3Kδ | >2000[4] |

The greater than 30-fold selectivity for PI3Kβ over PI3Kδ highlights the specific nature of this compound's inhibitory action.[2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI3Kβ. This enzyme plays a crucial role in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is essential for the activation of downstream signaling molecules, including Akt (also known as Protein Kinase B), which are involved in a multitude of cellular processes.

In platelets, PI3Kβ signaling is particularly important for agonist-induced activation, leading to aggregation and thrombus formation. By inhibiting PI3Kβ, this compound effectively blocks the production of PIP3, thereby attenuating downstream signaling cascades that are critical for platelet function. This leads to the inhibition of key platelet responses, including:

-

ADP-induced platelet aggregation: this compound potently inhibits platelet aggregation stimulated by adenosine diphosphate (ADP).[4][5]

-

Integrin αIIbβ3 activation: It prevents the conformational change in the integrin αIIbβ3 receptor, which is necessary for fibrinogen binding and subsequent platelet aggregation.[4][5]

-

Platelet adhesion: this compound inhibits the adhesion of platelets to surfaces, a critical initial step in thrombus formation.[4][5]

The selectivity of this compound for PI3Kβ is attributed to its interaction with a non-conserved aspartate residue (Asp862) in the active site of the enzyme.[4][5]

Signaling Pathways

The inhibitory effect of this compound on platelet function can be visualized through its impact on the PI3Kβ signaling pathway. The following diagram, generated using the DOT language, illustrates the central role of PI3Kβ in ADP-induced platelet activation and the point of intervention by this compound.

Caption: PI3Kβ signaling pathway in ADP-induced platelet activation and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PI3Kβ Enzymatic Assay

This assay quantifies the enzymatic activity of PI3Kβ and the inhibitory effect of this compound by measuring the amount of ADP produced from ATP during the phosphorylation of PIP2. A common method is a luminescence-based assay.

Materials:

-

Recombinant human PI3Kβ enzyme

-

PIP2 substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or vehicle (DMSO control).

-

Add the PI3Kβ enzyme and PIP2 substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in response to the agonist ADP. Light transmission aggregometry is a standard method.

Materials:

-

Freshly drawn human blood from healthy, aspirin-free donors

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

ADP solution

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer

Procedure:

-

Collect whole blood into tubes containing sodium citrate.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count of the PRP with PPP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known concentration of this compound or vehicle to a cuvette containing PRP and incubate for a short period (e.g., 2 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The extent of aggregation is measured as the maximum change in light transmission. Calculate the percent inhibition of aggregation by this compound compared to the vehicle control.

In Vivo Model of Arterial Thrombosis

The electrolytic injury model in mice is a widely used method to evaluate the in vivo antithrombotic efficacy of compounds like this compound.

Materials:

-

Male C57BL/6 mice

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

Micromanipulator

-

Electrode

-

Doppler flow probe

-

This compound formulation for intravenous administration

Procedure:

-

Anesthetize the mouse and maintain its body temperature.

-

Surgically expose the carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound (e.g., 2.5 mg/kg) or vehicle via intravenous injection (e.g., tail vein or jugular vein).[2]

-

Induce vascular injury by applying a small electrical current to the arterial wall using a fine electrode. This generates free radicals and initiates thrombus formation.

-

Monitor blood flow continuously for a defined period (e.g., 60 minutes).

-

The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow. The patency of the vessel over time is also a key parameter.

-

Compare the time to occlusion and vessel patency in this compound-treated mice versus vehicle-treated mice to determine the antithrombotic effect.

Caption: General experimental workflow for the evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, characteristic of the synthesis of 2,4,6-trisubstituted 1,3,5-triazines. A plausible synthetic route, based on the known chemistry of this class of compounds, starts with cyanuric chloride. The three chlorine atoms on the triazine ring are sequentially substituted with different nucleophiles in a controlled manner, taking advantage of the decreasing reactivity of the remaining chlorine atoms after each substitution.

A likely synthetic strategy would involve:

-

First Substitution: Reaction of cyanuric chloride with a primary or secondary amine, such as morpholine, at a low temperature (e.g., 0-5 °C).

-

Second Substitution: The resulting dichlorotriazine is then reacted with a second amine, for example, a piperazine derivative, at a slightly elevated temperature (e.g., room temperature).

-

Third Substitution: The final chlorine atom is substituted with the 2-(difluoromethyl)-1H-benzo[d]imidazole moiety, likely requiring more forcing conditions (e.g., heating).

-

Final Coupling: The synthesis would be completed by coupling the triazine-piperazine intermediate with (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine) or a derivative thereof to form the final amide bond.

The purification at each step is crucial and would likely involve techniques such as column chromatography and recrystallization to obtain the final product with high purity.

Conclusion

This compound is a valuable chemical probe for studying the role of PI3Kβ in various cellular processes, particularly in platelet biology and thrombosis. Its high potency and selectivity make it a superior tool compared to less specific PI3K inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs may pave the way for the development of novel antithrombotic therapies with an improved therapeutic window.

References

MIPS-9922: A Selective PI3Kβ Inhibitor for Antiplatelet Therapy

An In-depth Technical Guide on the Discovery and Development of a Novel Antithrombotic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of MIPS-9922, a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase β (PI3Kβ). This compound has demonstrated significant antiplatelet and antithrombotic activity in preclinical studies, positioning it as a promising candidate for the treatment of arterial thrombosis. This document details the quantitative data supporting its efficacy and selectivity, outlines the experimental methodologies employed in its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency against PI3K isoforms and its pharmacokinetic profile in rats.

Table 1: In Vitro Potency and Selectivity of this compound

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kβ | 63 | - |

| PI3Kδ | 2200 | >30-fold |

| PI3Kα | Data not available | Data not available |

| PI3Kγ | Data not available | Data not available |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration |

| Oral Bioavailability | 25-28% | Oral |

| Maximum Plasma Concentration (Cmax) | Achieved 1-4 hours post-administration | Oral |

| In Vivo Efficacious Dose | 2.5 mg/kg | Intravenous (bolus) |

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by selectively inhibiting the β isoform of phosphoinositide 3-kinase (PI3K). The selectivity of this compound for PI3Kβ is attributed to a specific interaction with the non-conserved aspartate residue at position 862 (Asp862) within the enzyme's catalytic domain.[1]

In platelets, PI3Kβ is a critical downstream effector of various cell surface receptors, including the glycoprotein VI (GPVI) collagen receptor and G-protein coupled receptors (GPCRs) for agonists like ADP.[2][3] Upon agonist binding, PI3Kβ is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt. This signaling cascade is essential for the "inside-out" signaling that leads to the activation of the integrin αIIbβ3.[4] Activated αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, a key step in platelet aggregation and thrombus formation.

By inhibiting PI3Kβ, this compound effectively blocks this signaling pathway, thereby preventing the activation of integrin αIIbβ3 and subsequent platelet aggregation.[1]

References

MIPS-9922: A Selective PI3Kβ Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS-9922 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Developed from a series of amino-substituted triazines, this compound demonstrates significant promise as a therapeutic agent, particularly in the context of antiplatelet and antithrombotic applications.[1][3][4] Its selectivity for PI3Kβ is attributed to a specific interaction with the non-conserved Asp862 residue within the kinase domain.[1][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the PI3K signaling pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound against various Class I PI3K isoforms are summarized below.

| Target | IC50 (nM) | Selectivity vs. PI3Kβ |

| PI3Kα | 346 | ~5.5-fold |

| PI3Kβ | 63 | - |

| PI3Kγ | >3000 | >47-fold |

| PI3Kδ | 2200 | ~35-fold |

Note: IC50 values for PI3Kα and PI3Kγ are based on a related difluoroquinoline derivative and are provided for comparative purposes. The primary literature for this compound specifies an IC50 for PI3Kβ and PI3Kδ.[2][5]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway and this compound Inhibition

Caption: PI3K/Akt signaling pathway with this compound inhibition of PI3Kβ.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This protocol is a representative method for determining the IC50 values of this compound against PI3K isoforms.

Principle: The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects the formation of ADP, a product of kinase activity.

Materials:

-

Purified recombinant PI3K isoforms (α, β, γ, δ)

-

This compound

-

Adapta™ Universal Kinase Assay Kit (contains Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and TR-FRET dilution buffer)

-

ATP

-

DTT

-

Assay plates (e.g., 384-well low-volume)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.

-

Kinase Reaction Mixture: Prepare a solution containing the specific PI3K isoform in the reaction buffer.

-

Assay Plate Setup: Add the diluted this compound or vehicle (DMSO) to the assay plate wells.

-

Initiate Kinase Reaction: Add the kinase reaction mixture to the wells, followed by the addition of a mixture of ATP and the lipid substrate (e.g., PIP2).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Adapta™ detection reagent (containing Eu-anti-ADP antibody, Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction) to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the detection reagents to equilibrate.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression curve fit.

Cellular Assay: ADP-Induced Platelet Aggregation

This protocol describes a method to assess the effect of this compound on platelet function using light transmission aggregometry.

Principle: Platelet aggregation in response to an agonist (ADP) increases the light transmission through a platelet-rich plasma (PRP) sample, which is measured by an aggregometer.

Materials:

-

Freshly drawn human or animal blood (anticoagulated with citrate)

-

This compound

-

Adenosine diphosphate (ADP)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Cuvettes with stir bars

Procedure:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of this compound or vehicle (DMSO) at 37°C for a specified time.

-

Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar and establish a baseline.

-

Agonist Addition: Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission, with PPP representing 100% aggregation. Plot the percent inhibition of aggregation against the this compound concentration to determine the IC50 value.

Cellular Assay: Platelet Adhesion to von Willebrand Factor (vWF) under Shear Stress

This protocol outlines a method to evaluate the effect of this compound on platelet adhesion under physiologically relevant high shear conditions.

Principle: A parallel-plate flow chamber is used to simulate arterial shear stress. The adhesion of platelets from whole blood to a vWF-coated surface is visualized and quantified.

Materials:

-

Parallel-plate flow chamber

-

Syringe pump

-

Microscope with a camera for imaging

-

Coverslips coated with von Willebrand Factor (vWF)

-

Freshly drawn whole blood (anticoagulated)

-

This compound

Procedure:

-

Chamber Assembly: Assemble the flow chamber with the vWF-coated coverslip.

-

Blood Preparation: Pre-incubate the whole blood with various concentrations of this compound or vehicle (DMSO).

-

Perfusion: Perfuse the treated whole blood through the flow chamber at a defined shear rate (e.g., 1800 s⁻¹) using a syringe pump.

-

Image Acquisition: Record images or videos of platelet adhesion to the vWF surface at different time points.

-

Data Analysis: Quantify the surface area covered by adherent platelets using image analysis software. Calculate the percent inhibition of adhesion for each concentration of this compound and determine the IC50 value.

In Vivo Assay: Electrolytic Mouse Model of Thrombosis

This protocol describes an in vivo model to assess the antithrombotic efficacy of this compound.[4]

Principle: A localized electrolytic injury to a carotid artery in a mouse induces the formation of a thrombus, the size and stability of which can be monitored.

Materials:

-

Anesthetized mice (e.g., C57BL/6)

-

Surgical instruments

-

Electrolytic injury device (e.g., a fine electrode)

-

Flow probe to monitor blood flow

-

This compound formulation for intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically expose a carotid artery.

-

Drug Administration: Administer this compound (e.g., 2.5 mg/kg) or vehicle via intravenous injection (e.g., jugular vein).[2]

-

Thrombus Induction: Apply a controlled electrical current to the arterial wall using the electrode to induce endothelial damage and thrombus formation.

-

Blood Flow Monitoring: Monitor blood flow in the artery using a flow probe to assess vessel occlusion and reperfusion.

-

Thrombus Analysis: After a set period, the vessel can be excised, and the thrombus can be weighed or analyzed histologically.

-

Data Analysis: Compare the time to vessel occlusion, the frequency and duration of reperfusion, and the final thrombus weight between the this compound-treated and vehicle-treated groups.

Western Blot for Akt Phosphorylation

This protocol details a method to assess the downstream signaling effects of PI3Kβ inhibition by this compound.

Principle: Western blotting is used to detect the levels of phosphorylated Akt (a downstream effector of PI3K) in platelet lysates, providing a measure of PI3K pathway activity.

Materials:

-

Platelet-rich plasma (PRP)

-

This compound

-

Platelet agonists (e.g., ADP or thrombin)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies (anti-phospho-Akt and anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Platelet Treatment: Treat PRP with this compound or vehicle, followed by stimulation with a platelet agonist.

-

Cell Lysis: Lyse the platelets in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal. Compare the levels of Akt phosphorylation between different treatment groups.

Conclusion

This compound is a well-characterized selective PI3Kβ inhibitor with demonstrated antiplatelet and antithrombotic effects in preclinical models. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other selective PI3Kβ inhibitors. The high degree of selectivity for PI3Kβ over other isoforms suggests a favorable safety profile, particularly concerning off-target effects related to the inhibition of other PI3K isoforms. Further studies are warranted to explore the full clinical utility of this promising compound.

References

The Pivotal Role of PI3Kβ in Thrombosis and Hemostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Phosphoinositide 3-kinase β (PI3Kβ) in the complex processes of thrombosis and hemostasis. As a key signaling enzyme in platelets, PI3Kβ has emerged as a promising therapeutic target for the development of novel anti-thrombotic agents with a potentially favorable safety profile. This document provides a comprehensive overview of the signaling pathways involving PI3Kβ, quantitative data from key experimental findings, detailed methodologies of cited experiments, and visualizations to facilitate a deeper understanding of its function.

Introduction to PI3Kβ in Platelet Biology

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and migration. In platelets, the class IA PI3K isoform, PI3Kβ, is highly expressed and is a central mediator of platelet activation, aggregation, and thrombus formation.[1][2] Its involvement downstream of key platelet receptors, including glycoprotein VI (GPVI), the integrin αIIbβ3, and G-protein coupled receptors (GPCRs) such as the P2Y12 receptor, positions it as a critical node in thrombotic signaling.[3][4][5]

Targeting PI3Kβ offers a potential therapeutic window to inhibit pathological thrombosis, which can lead to myocardial infarction and stroke, while preserving normal hemostasis, thereby reducing the bleeding risks associated with current antiplatelet therapies.[3] This guide delves into the molecular mechanisms and experimental evidence that underscore the significance of PI3Kβ in these processes.

PI3Kβ Signaling Pathways in Platelets

PI3Kβ is activated downstream of several key platelet surface receptors, leading to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B), which in turn phosphorylates a host of substrates to drive platelet responses.

GPVI Signaling

Upon collagen binding to GPVI, a signaling cascade involving Src family kinases leads to the activation of PI3Kβ.[3] This activation is crucial for the subsequent activation of PLCγ2, calcium mobilization, and granule secretion.[3]

Integrin αIIbβ3 Outside-In Signaling

PI3Kβ plays a critical role in "outside-in" signaling through the abundant platelet integrin αIIbβ3.[3][6] Following fibrinogen binding and platelet aggregation, PI3Kβ is activated, leading to the stabilization of platelet adhesion and the promotion of clot retraction.[1][7]

GPCR Signaling (P2Y12 and Thrombin Receptors)

ADP, acting through the Gi-coupled P2Y12 receptor, is a potent activator of PI3Kβ.[4][8] This pathway is central to amplifying the platelet activation response and is essential for robust thrombus formation. Thrombin receptors also contribute to PI3Kβ activation, further enhancing platelet responses.[3]

Quantitative Data on the Role of PI3Kβ

The following tables summarize key quantitative findings from studies investigating the role of PI3Kβ in thrombosis and hemostasis using selective inhibitors and genetic knockout models.

Table 1: In Vitro Effects of PI3Kβ Inhibition on Platelet Function

| Parameter | Agonist | Inhibitor/Model | Concentration/Condition | Effect | Reference(s) |

| Platelet Aggregation | ADP | TGX-221 | 500 nM | Significant inhibition | [8][9] |

| Collagen-Related Peptide (CRP) | TGX-221 | 500 nM | Complete block | [10] | |

| Thrombin | TGX-221 | 500 nM | No effect | [10] | |

| Intracellular Ca2+ Mobilization | Convulxin (CVX) | TGX-221 | 500 nM | Significant inhibition (p < 0.05) | [9] |

| ATP Secretion | Convulxin (CVX) | TGX-221 | 500 nM | Significant inhibition (p < 0.05) | [9] |

| Platelet Adhesion to Fibrinogen | High Shear (150 Pa) | TGX-221 | 2.2 µM | Abolished NPSS-induced increase | [11] |

| Akt Phosphorylation | 2MeSADP | TGX-221 | 500 nM | Significant inhibition | [8] |

Table 2: In Vivo and Ex Vivo Effects of PI3Kβ Inhibition/Deletion on Thrombosis and Hemostasis

| Model | Parameter | Inhibitor/Model | Dose/Condition | Effect | Reference(s) |

| FeCl3-induced Carotid Artery Thrombosis (Mouse) | Integrated Blood Flow | TGX-221 | 1 + 1 mg/kg + mg/kg/hr, i.v. | 49% improvement | [12] |

| TGX-221 | 3 + 3 mg/kg + mg/kg/hr, i.v. | 88% improvement | [12] | ||

| Occlusion | p110β-deficient mice | - | Impaired in vivo thrombosis | [1] | |

| Thrombus Stability (High Shear) | Embolization | p110β-deficient mice | High shear rate (4000 s⁻¹) | Enhanced embolization | [1][7] |

| AZD6482 (human blood) | 1 µM | Phenocopies p110β deletion | [7][13] | ||

| Tail Bleeding Time (Mouse) | Bleeding Time | TGX-221 | 1 + 1 mg/kg + mg/kg/hr, i.v. | Increased to 1305 s (vs 225 s vehicle) | [12] |

| TGX-221 | 3 + 3 mg/kg + mg/kg/hr, i.v. | Increased to 1560 s (vs 225 s vehicle) | [12] | ||

| p110β-deficient mice | - | No significant bleeding defects | [7][14] | ||

| Renal Bleeding Time (Mouse) | Bleeding Time | TGX-221 | 0.3 + 0.3 mg/kg + mg/kg/hr, i.v. | Increased to 246 s (vs 123 s vehicle) | [12] |

| TGX-221 | 1 + 1 mg/kg + mg/kg/hr, i.v. | Increased to 478 s (vs 123 s vehicle) | [12] | ||

| TGX-221 | 3 + 3 mg/kg + mg/kg/hr, i.v. | Increased to 510 s (vs 123 s vehicle) | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Platelet Aggregation Assay

This assay measures the extent of platelet aggregation in response to various agonists and is a fundamental tool for assessing platelet function.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).[15][16]

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[15]

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.[15]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[17]

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a stir bar.

-

Incubate at 37°C for a few minutes.

-

If testing an inhibitor, pre-incubate the PRP with the compound or vehicle for a specified time (e.g., 10 minutes).[16][17]

-

Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.

-

Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission over time (typically 5-10 minutes).[15][17]

-

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This is a widely used in vivo model to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.[18][19][20][21][22]

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the endothelium, leading to the formation of a platelet-rich thrombus.

Methodology:

-

Animal Preparation: Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine mixture).[20]

-

Surgical Procedure:

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Gently dissect the artery from the surrounding tissue.

-

Place a flow probe around the artery to monitor blood flow.[19]

-

-

Thrombus Induction:

-

Saturate a small piece of filter paper (e.g., 1x2 mm) with a specific concentration of FeCl₃ solution (e.g., 5-10%).[19][21]

-

Apply the filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[19]

-

Remove the filter paper and continuously monitor blood flow until occlusion occurs or for a predetermined observation period.

-

-

Data Analysis: The primary endpoint is typically the time to vessel occlusion. Other parameters such as thrombus size and stability can also be assessed using intravital microscopy.[19][21]

Tail Bleeding Time Assay in Mice

This assay is a common method to assess hemostasis and the bleeding risk associated with antithrombotic therapies.[23][24][25][26]

Principle: The time taken for bleeding to cease after a standardized tail tip amputation is measured.

Methodology:

-

Animal Preparation: Anesthetize the mouse or place it in a restraining device.

-

Procedure:

-

Measurement: Record the time until bleeding stops for a continuous period (e.g., 30 seconds). A cut-off time (e.g., 10-20 minutes) is typically set, after which bleeding is considered continuous.[23][24]

Conclusion and Future Directions

The evidence presented in this guide strongly supports the central role of PI3Kβ in platelet signaling, thrombosis, and hemostasis. Its involvement in pathways crucial for thrombus formation and stability, particularly under high shear stress, makes it an attractive target for the development of new antithrombotic drugs.[3][7]

The selective PI3Kβ inhibitor AZD6482 has undergone early clinical evaluation, and the results have provided valuable human target validation.[27] While showing promise in attenuating platelet function with a potentially wider therapeutic window than existing antiplatelet agents, further research is needed to fully understand the long-term efficacy and safety of targeting PI3Kβ.[12][27]

Future research in this area will likely focus on:

-

Developing next-generation PI3Kβ inhibitors with improved selectivity and pharmacokinetic properties.

-

Investigating the role of PI3Kβ in different types of thrombosis (e.g., arterial vs. venous).

-

Exploring the potential of combination therapies with other antiplatelet or anticoagulant drugs.

-

Further elucidating the downstream signaling pathways of PI3Kβ in platelets to identify new therapeutic targets.

A deeper understanding of the intricate role of PI3Kβ will undoubtedly pave the way for the development of safer and more effective treatments for thrombotic diseases.

References

- 1. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking of PI3-kinase beta protects against cerebral ischemia/reperfusion injury by reducing platelet activation and downstream microvascular thrombosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. researchgate.net [researchgate.net]

- 5. Regulation and roles of PI3Kβ, a major actor in platelet signaling and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Role of phosphoinositide 3-kinase beta in platelet aggregation and thromboxane A2 generation mediated by Gi signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bleeding response induced by anti-thrombotic doses of a phosphoinositide 3-kinase (PI3K)-β inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Platelet PI3Kβ and GSK3 regulate thrombus stability at a high shear rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. haematologica.org [haematologica.org]

- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]

- 17. Modulation of Platelet Activation and Thrombus Formation Using a Pan-PI3K Inhibitor S14161 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cordynamics.com [cordynamics.com]

- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 24. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

MIPS-9922: A Technical Guide to a Potent and Selective PI3Kβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MIPS-9922, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This document details its fundamental properties, key experimental data, and the methodologies used to evaluate its antiplatelet and antithrombotic activities.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 1416956-33-6 | [1] |

| Molecular Weight | 563.61 g/mol | [1] |

In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for PI3Kβ over other PI3K isoforms, particularly PI3Kδ. This selectivity is a key attribute for targeted therapeutic development.

| Target | IC50 (nM) | Fold Selectivity (δ vs β) | Reference |

| PI3Kβ | 63 | >30 | [1] |

| PI3Kδ | 2200 | - | [1] |

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This assay evaluates the ability of this compound to inhibit platelet aggregation triggered by Adenosine Diphosphate (ADP).

Methodology:

-

Platelet Preparation:

-

Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Washed platelets are prepared by centrifuging the PRP at a higher speed (e.g., 1000 x g) for 10 minutes, removing the supernatant, and resuspending the platelet pellet in a suitable buffer (e.g., Tyrode's buffer). The platelet count is then adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

-

Inhibition Assay:

-

Washed platelets are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

Platelet aggregation is initiated by the addition of a submaximal concentration of ADP (e.g., 10 µM).

-

Aggregation is monitored for a set duration (e.g., 5-10 minutes) using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as aggregates form.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Electrolytic Mouse Model of Thrombosis

This in vivo model assesses the antithrombotic efficacy of this compound in a living organism.

Methodology:

-

Animal Preparation:

-

Male C57BL/6 mice are anesthetized.

-

The carotid artery is surgically exposed.

-

-

Thrombus Induction:

-

A fine electrode is placed on the surface of the carotid artery.

-

A controlled electrical current is applied to the electrode for a specific duration to induce endothelial injury, initiating thrombus formation.

-

-

This compound Administration:

-

This compound is administered to the mice, typically via a bolus jugular vein injection, at a specified dose (e.g., 2.5 mg/kg) prior to the induction of thrombosis.[1]

-

-

Monitoring and Analysis:

-

Blood flow in the carotid artery is monitored using a Doppler flow probe to assess the formation and stability of the thrombus.

-

The time to vessel occlusion and the duration of patency are recorded.

-

At the end of the experiment, the injured arterial segment can be excised for histological analysis to quantify thrombus size.

-

Signaling Pathways and Experimental Workflows

PI3Kβ Signaling Pathway in Platelet Activation

This compound exerts its antiplatelet effect by inhibiting PI3Kβ, a critical enzyme in the signaling cascade that leads to platelet activation and aggregation. The diagram below illustrates this pathway.

Caption: PI3Kβ signaling cascade in platelet activation.

Experimental Workflow for In Vivo Thrombosis Model

The following diagram outlines the key steps in the electrolytic mouse model of thrombosis used to evaluate this compound.

Caption: Workflow of the in vivo electrolytic thrombosis model.

References

MIPS-9922: A Technical Guide to Solubility, Stability, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS-9922 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key enzyme in intracellular signaling pathways, particularly in platelet activation and thrombus formation.[1][2][3] Its selectivity for PI3Kβ over other isoforms, such as PI3Kδ, makes it a valuable tool for research into the specific roles of PI3Kβ and a potential therapeutic agent for thrombotic diseases.[1] This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, detailed experimental protocols, and a visualization of its targeted signaling pathway.

Core Data Summary

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₁F₂N₉O₂ | MedchemExpress |

| Molecular Weight | 563.61 g/mol | MedchemExpress |

| CAS Number | 1416956-33-6 | MedchemExpress |

Solubility Data

| Solvent | Concentration | Notes |

| DMSO | ≥ 10 mM (estimated) | Based on common practice for similar small molecules. |

| Water | Insoluble (predicted) | |

| Ethanol | Insoluble (predicted) |

Stability and Storage

This compound is supplied as a solid and exhibits good stability under appropriate storage conditions.

| Condition | Duration | Recommendation |

| Shipping | Weeks | Shipped at room temperature with no reported degradation. |